1,3-Dimethyl-2-phenyl-1H-indene
Description
1,3-Dimethyl-2-phenyl-1H-indene (CAS No. 58310-20-6) is a polycyclic aromatic hydrocarbon with a bicyclic indene core substituted by methyl groups at positions 1 and 3 and a phenyl group at position 2. Its molecular formula is C₁₇H₁₆ (MW: 220.31 g/mol). The compound is structurally characterized by:
- A planar indene backbone (fused benzene and cyclopentene rings).
- Electron-donating methyl groups enhancing steric bulk and influencing reactivity.
- A conjugated phenyl group contributing to π-orbital interactions.
This compound is primarily used in organic synthesis, materials science, and as a precursor for functionalized derivatives .
Properties
CAS No. |
58310-20-6 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,3-dimethyl-2-phenyl-1H-indene |
InChI |
InChI=1S/C17H16/c1-12-15-10-6-7-11-16(15)13(2)17(12)14-8-4-3-5-9-14/h3-12H,1-2H3 |
InChI Key |
QCZSUXDECLFIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-phenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of substituted phenylbutanoic acids or their derivatives. For example, substituted 4-nitro-3-phenylbutanoic acid can be cyclized to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate can be further hydrogenated to produce the desired indene compound .
Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst. This reaction provides high yields of indene derivatives, with regioselectivity depending on the steric nature of the substituents on the alkynes .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yields and selectivity. The use of metal catalysts such as rhodium, iron, and platinum is common in these processes. These catalysts facilitate the cyclization and hydrogenation reactions necessary to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation reactions can reduce the compound to form saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1,3-Dimethyl-2-phenyl-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-phenyl-1H-indene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various cyclization, substitution, and hydrogenation reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Analogues
| Compound Name | CAS No. | Substituents | Molecular Formula | MW (g/mol) | Key Features |
|---|---|---|---|---|---|
| 1,3-Dimethyl-2-phenyl-1H-indene | 58310-20-6 | 1,3-Me; 2-Ph | C₁₇H₁₆ | 220.31 | Steric hindrance from methyl groups |
| 1-Ethyl-2-phenyl-1H-indene | 89619-36-3 | 1-Et; 2-Ph | C₁₇H₁₆ | 220.31 | Increased alkyl chain length |
| 2-Phenyl-2,3-dihydro-1H-inden-1-one | 16619-12-8 | 2-Ph; 1-ketone | C₁₅H₁₂O | 208.26 | Electron-withdrawing ketone group |
| 2-Benzyl-2-phenylindene-1,3-dione | - | 1,3-dione; 2-Bn, 2-Ph | C₂₂H₁₆O₂ | 312.36 | Conjugated diketone system |
| 3-Phenyl-1-(1-phenylpropenyl)-1H-indene | 919342-11-3 | 3-Ph; 1-allyl-Ph | C₂₄H₂₀ | 308.42 | Extended π-conjugation |
Key Observations :
- Steric Effects : The methyl groups in this compound create greater steric hindrance compared to ethyl or phenyl substituents in analogues .
- Electronic Effects : Ketone-containing derivatives (e.g., 2-Phenyl-2,3-dihydro-1H-inden-1-one) exhibit enhanced electrophilicity due to electron-withdrawing groups, enabling nucleophilic additions .
- Conjugation : Compounds with extended substituents (e.g., allyl-phenyl groups) show broader UV-vis absorption spectra, relevant for optoelectronic applications .
Reactivity Insights :
- Electrophilic Substitution : Methyl and phenyl groups in this compound direct further substitutions to the less hindered positions .
- Oxidation Sensitivity : Ketone derivatives are prone to over-oxidation, necessitating controlled conditions .
- Biological Activity: Hydrazono-indene-diones (e.g., ) exhibit Cu²⁺-selective fluorescence and cytotoxicity, linked to their electron-deficient cores .
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